molecular formula C11H12N2 B11914092 5,7-Dimethylquinolin-8-amine

5,7-Dimethylquinolin-8-amine

Cat. No.: B11914092
M. Wt: 172.23 g/mol
InChI Key: DRHJZHQVQPOHSW-UHFFFAOYSA-N
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Description

5,7-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5,7-dimethylquinoline-8-nitro derivative using stannous chloride dihydrate in ethanol . Another approach involves the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can act as a ligand, forming complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various functionalized quinoline derivatives .

Biological Activity

5,7-Dimethylquinolin-8-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family and is characterized by the following structural features:

  • Chemical Formula : C₉H₈N₂
  • Molecular Weight : Approximately 160.22 g/mol
  • Structure : The compound contains a quinoline core with methyl groups at the 5 and 7 positions and an amino group at the 8 position.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that compounds within the quinoline family exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been documented. For instance, derivatives of quinoline compounds have been evaluated for their cytotoxic effects on cancer cell lines, indicating that modifications at specific positions can enhance their anticancer activity .
  • Neuroprotective Effects : Research into related compounds has suggested that quinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The chelation of metal ions by these compounds may play a role in their protective effects against oxidative stress in neuronal cells .

The biological activities of this compound are thought to arise from its interaction with various molecular targets:

  • Metal Ion Chelation : Similar to other quinoline derivatives, this compound may act as a bidentate ligand, forming stable complexes with transition metals. This property is particularly relevant in the context of neurodegenerative diseases where metal ion dysregulation is implicated .
  • Inhibition of Enzymatic Activity : Compounds structurally related to this compound have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Various synthetic routes involve cyclization reactions starting from appropriate precursors. For example, reactions involving propargylamines can yield quinoline derivatives under specific conditions .
  • Functional Group Modifications : The introduction of methyl groups and amino functionalities can be accomplished through electrophilic aromatic substitution reactions or via nucleophilic additions to activated intermediates.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Evaluated cytotoxic effects on cancer cell lines; showed significant inhibition of cell proliferation at micromolar concentrations.
Investigated neuroprotective properties; indicated potential as a lead compound for Alzheimer's treatment through metal ion chelation.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-7-6-8(2)10(12)11-9(7)4-3-5-13-11/h3-6H,12H2,1-2H3

InChI Key

DRHJZHQVQPOHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)N)C

Origin of Product

United States

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